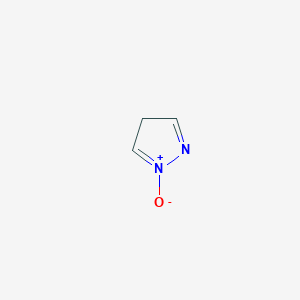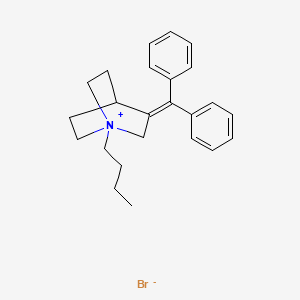![molecular formula C11H11BN2O2 B12638746 [4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
[4-(Pyridin-4-ylamino)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Pyridin-4-ylamino)phenyl]boronic acid: is an organic compound with the molecular formula C11H10BNO2 . It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring through an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [4-(Pyridin-4-ylamino)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Pyridin-4-ylamino)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
Oxidation: Phenols, quinones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: [4-(Pyridin-4-ylamino)phenyl]boronic acid is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Biosensors: It is used in the development of biosensors for detecting various analytes, including glucose and other small molecules.
Medicine:
Drug Development: this compound is investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and anticancer drugs.
Diagnostics: The compound is used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Mechanism of Action
The mechanism of action of [4-(Pyridin-4-ylamino)phenyl]boronic acid involves its ability to form stable complexes with transition metals. This property is exploited in catalytic reactions where the compound acts as a ligand, facilitating the formation and stabilization of reactive intermediates. Additionally, its boronic acid group can interact with diols and other nucleophiles, making it useful in bioconjugation and biosensing applications .
Comparison with Similar Compounds
- 4-(Pyridin-4-yl)phenylboronic acid
- 4-(Pyridin-3-yl)phenylboronic acid
- 4-(Pyridin-2-yl)phenylboronic acid
Comparison:
- 4-(Pyridin-4-yl)phenylboronic acid: Similar structure but lacks the amino group, resulting in different reactivity and applications.
- 4-(Pyridin-3-yl)phenylboronic acid: The pyridine ring is attached at the 3-position, leading to variations in electronic properties and reactivity.
- 4-(Pyridin-2-yl)phenylboronic acid: The pyridine ring is attached at the 2-position, which can affect the compound’s ability to form stable complexes with metals.
Uniqueness: [4-(Pyridin-4-ylamino)phenyl]boronic acid is unique due to the presence of both the pyridine and amino groups, which confer distinct electronic and steric properties. These features enhance its utility in various chemical and biological applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C11H11BN2O2 |
|---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
[4-(pyridin-4-ylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8,15-16H,(H,13,14) |
InChI Key |
GJSHCKBMBVHXBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NC2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


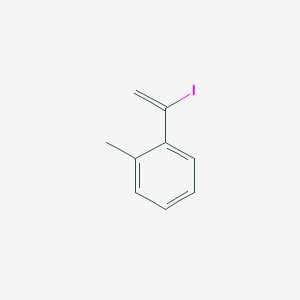
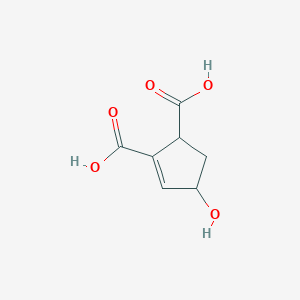
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)
![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
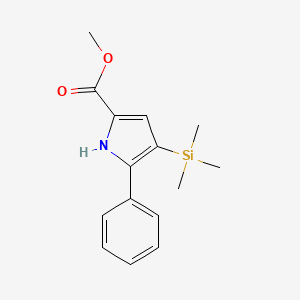
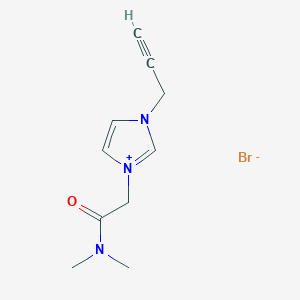
![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

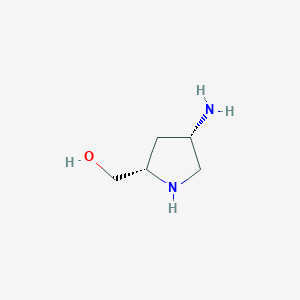
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
